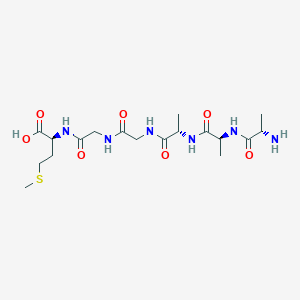
L-Alanyl-L-alanyl-L-alanylglycylglycyl-L-methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-alanyl-L-alanylglycylglycyl-L-methionine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various scientific fields, including biochemistry, medicine, and industrial processes. The peptide sequence includes alanine, glycine, and methionine residues, which contribute to its unique properties and potential functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-alanylglycylglycyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, activated by a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt), is added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-alanyl-L-alanylglycylglycyl-L-methionine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
L-Alanyl-L-alanyl-L-alanylglycylglycyl-L-methionine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications in drug delivery, wound healing, and as an antimicrobial agent.
Industry: Utilized in the development of biomaterials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-alanyl-L-alanylglycylglycyl-L-methionine depends on its specific application. In biological systems, the peptide may interact with cellular receptors, enzymes, or other proteins, influencing various biochemical pathways. For example, it may modulate immune responses, enhance cellular uptake of drugs, or inhibit microbial growth by disrupting cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in clinical nutrition and sports health.
L-Alanyl-L-alanyl-L-alanine: A tripeptide used in biochemical research.
L-Alanyl-L-methionine: A dipeptide with potential antioxidant properties.
Uniqueness
L-Alanyl-L-alanyl-L-alanylglycylglycyl-L-methionine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of alanine, glycine, and methionine residues allows for diverse applications in various scientific fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
288306-37-6 |
|---|---|
Fórmula molecular |
C18H32N6O7S |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C18H32N6O7S/c1-9(19)15(27)22-11(3)17(29)23-10(2)16(28)21-7-13(25)20-8-14(26)24-12(18(30)31)5-6-32-4/h9-12H,5-8,19H2,1-4H3,(H,20,25)(H,21,28)(H,22,27)(H,23,29)(H,24,26)(H,30,31)/t9-,10-,11-,12-/m0/s1 |
Clave InChI |
KXCRGBQJOUOBRK-BJDJZHNGSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCSC)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CCSC)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



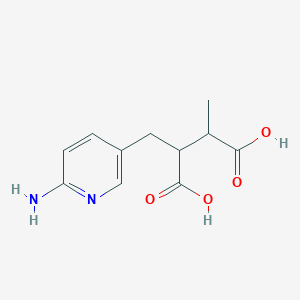
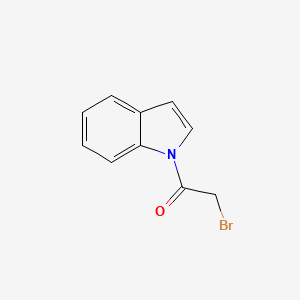
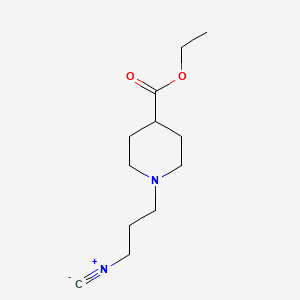
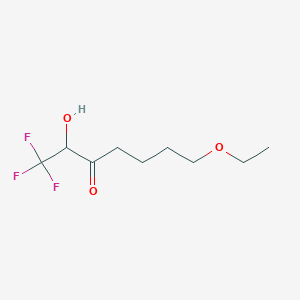
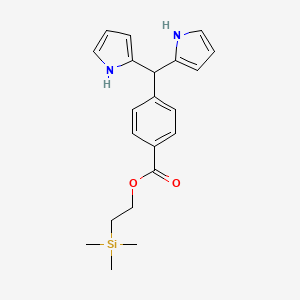
![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid](/img/structure/B12570168.png)
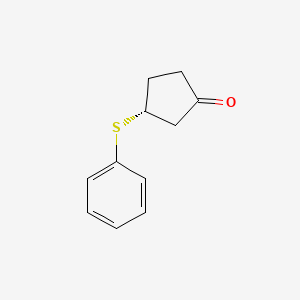
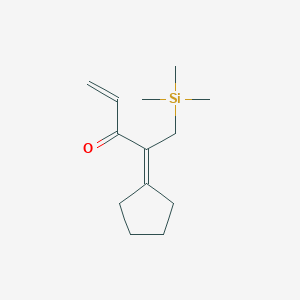
![3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde](/img/structure/B12570183.png)

![2-([7-(Dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B12570189.png)
![4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate](/img/structure/B12570197.png)

